

Octahydroindole-2-carboxylic acid as a proline analogue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octahydroindole-2-Carboxylic Acid

Cat. No.: B057228

[Get Quote](#)

An In-depth Technical Guide to **Octahydroindole-2-carboxylic Acid** as a Proline Analogue

Introduction

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid. Functioning as a proline analogue with a fused cyclohexane ring, it serves as a pivotal chiral building block in medicinal chemistry and drug development.[\[1\]](#)[\[2\]](#) Its rigid structure is highly valuable for engineering peptides and peptidomimetics with enhanced pharmacological properties, including improved potency, metabolic stability, bioavailability, and receptor selectivity.[\[1\]](#)[\[2\]](#)

Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the treatment of hypertension and heart failure.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships, and pharmacological applications of Oic derivatives, with a particular focus on their role as ACE inhibitors.

Physicochemical Properties

The properties of **octahydroindole-2-carboxylic acid** can differ based on the specific stereoisomer. The most frequently utilized isomer in pharmaceutical applications is **(2S,3aS,7aS)-octahydroindole-2-carboxylic acid**.

Table 1: General Physicochemical Properties of **Octahydroindole-2-carboxylic Acid**

Property	Value	Source(s)
IUPAC Name	2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid	[2][5]
Molecular Formula	C ₉ H ₁₅ NO ₂	[2][5]
Molecular Weight	169.22 g/mol	[2][5]
Appearance	White to off-white crystalline solid	[1][2]

Table 2: Stereoisomer-Specific Properties

Stereoisomer	Property	Value	Source(s)
(2S,3aS,7aS)-1	Melting Point	267–269 °C	[1]
Specific Rotation [α]D	-45.6 (c 0.46, MeOH)	[1]	
(2R,3aS,7aS)-1·HCl	Melting Point	176–178 °C	[1]
Specific Rotation [α]D	+29.6 (c 0.47, MeOH)	[1]	

Synthesis and Experimental Protocols

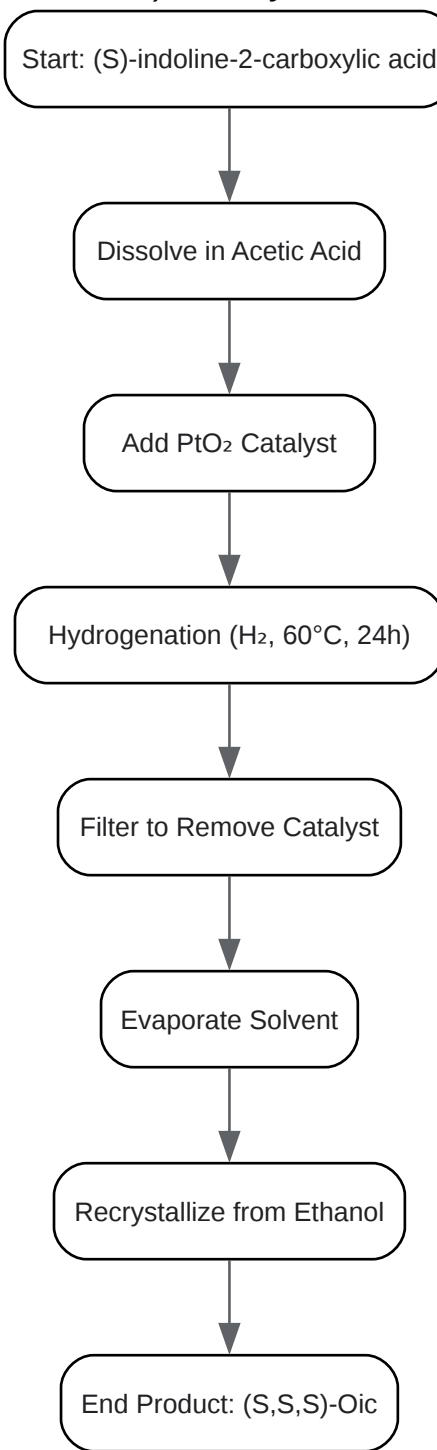
The synthesis of the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid core is a critical process involving stereoselective steps.[3] A prevalent and effective method is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which establishes the necessary cis-stereochemistry of the fused ring system.[1][3]

Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Catalytic Hydrogenation

This protocol is adapted from published literature.[1][3][6]

Objective: To synthesize (2S,3aS,7aS)-**octahydroindole-2-carboxylic acid** from (S)-indoline-2-carboxylic acid.

Materials:


- (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol)
- Glacial acetic acid (60 mL)
- Platinum(IV) oxide (PtO_2) catalyst (e.g., 300 mg) or 10% Palladium on Carbon (Pd/C)
- Hydrogen gas (H_2)
- Ethanol

Procedure:

- Hydrogenation Setup: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid.[1][6]
- Catalyst Addition: Add the PtO_2 catalyst to the solution.[1][6]
- Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 5 MPa) and heat to the reaction temperature (e.g., 60 °C).[7] Maintain these conditions with stirring for approximately 24 hours or until hydrogen uptake ceases.[1][6][7]
- Catalyst Removal: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of acetic acid to ensure complete recovery of the product.[1]
- Solvent Evaporation: Evaporate the combined filtrate to dryness under reduced pressure to obtain the crude product residue.[1]
- Crystallization: Recrystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-**octahydroindole-2-carboxylic acid** as a white solid. An 85% yield can be expected.[1]

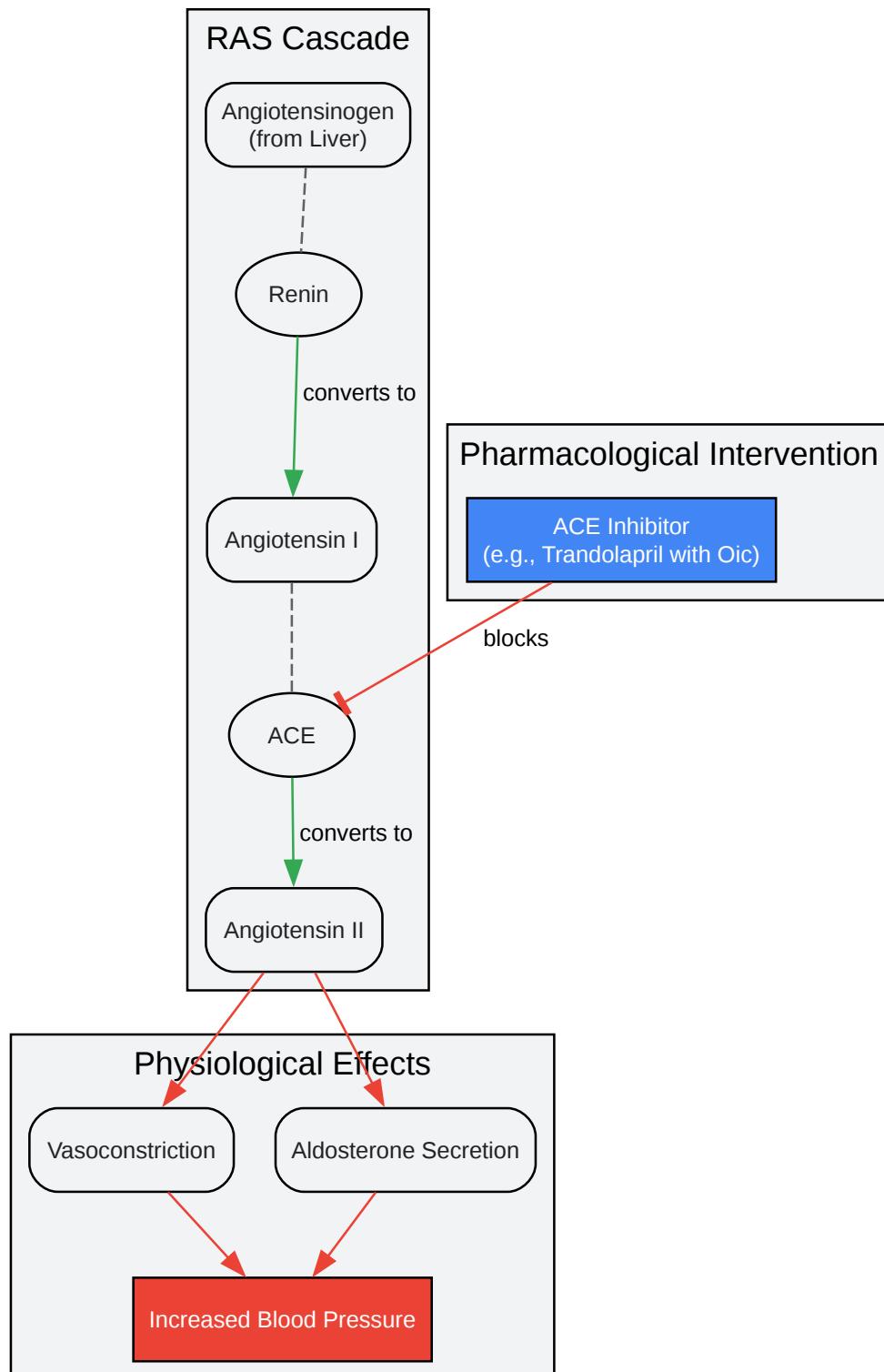
Logical Flow of Synthesis

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

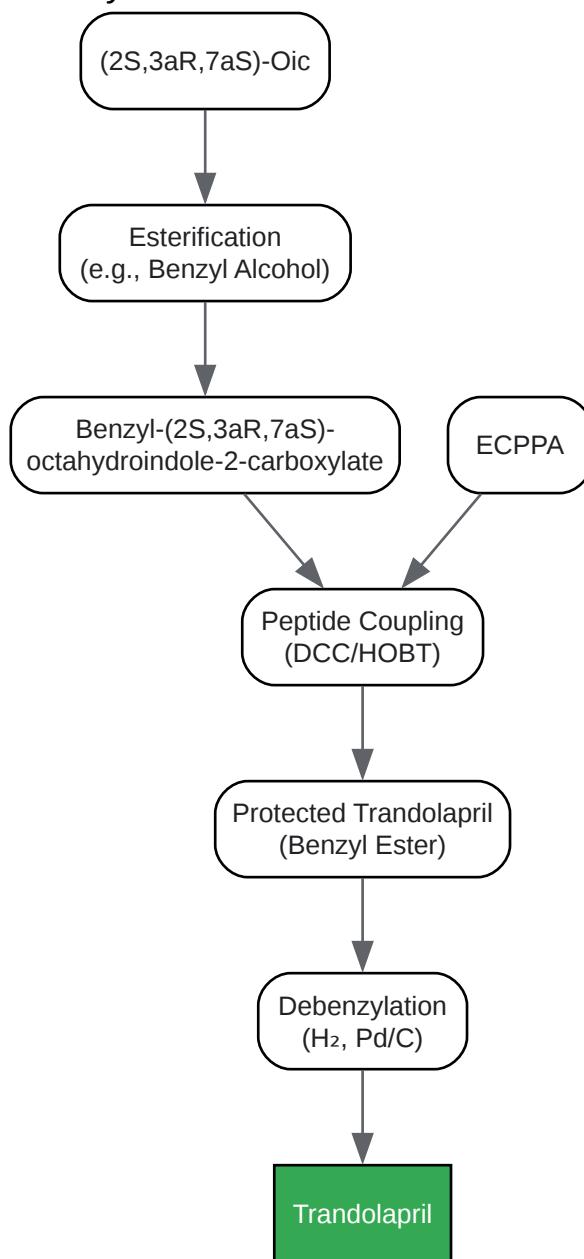
[Click to download full resolution via product page](#)

Caption: Workflow for Oic Synthesis.

Role as a Proline Analogue in ACE Inhibition


The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure. Angiotensin-Converting Enzyme (ACE), a zinc metalloproteinase, is a central component of this system, responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II.^[8] ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.

The design of potent ACE inhibitors often incorporates structural mimics of the C-terminal dipeptide of ACE substrates. The proline residue is a key feature in many potent inhibitors, and its conformationally restricted analogues, like Oic, have proven to be particularly effective. The bicyclic structure of Oic introduces significant backbone rigidity and increased lipophilicity compared to proline.^[1] This increased lipophilicity can enhance the absorption and distribution of the drug through biological membranes, thereby improving bioavailability.^[1]


Trandolapril is an example of a potent ACE inhibitor where the Oic scaffold is a core structural component.^[8]

Signaling Pathway: Renin-Angiotensin System and ACE Inhibition

Renin-Angiotensin System (RAS) and ACE Inhibition

General Synthesis Workflow for Trandolapril

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Versatile methodology for the synthesis and α -functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinfo.com [nbinfo.com]
- 5. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Octahydroindole-2-carboxylic acid as a proline analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057228#octahydroindole-2-carboxylic-acid-as-a-proline-analogue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com